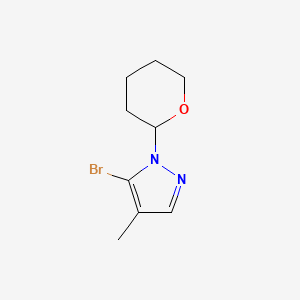
7-bromo-1H-1,4-benzodiazepine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine family, which is known for its wide range of pharmacological effects. Benzodiazepines are commonly used in the treatment of anxiety, insomnia, and various other conditions due to their sedative, anxiolytic, and muscle relaxant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H-1,4-benzodiazepine-2,5-dione can be achieved through various methods. One common approach involves the condensation of isatoic anhydrides with amino acids in the presence of ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). This method is eco-friendly and provides high yields without the need for a catalyst .
Industrial Production Methods
In industrial settings, continuous flow chemistry is often employed for the synthesis of benzodiazepines. This method allows for efficient production of active pharmaceutical ingredients by combining reactions such as S_NAr reactions and cyclocondensation in a streamlined process .
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated benzodiazepines .
Aplicaciones Científicas De Investigación
7-bromo-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various benzodiazepine derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development
Mecanismo De Acción
The mechanism of action of 7-bromo-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction primarily occurs at the interface between the alpha and beta subunits of the receptor .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Oxazepam: Commonly used for the treatment of anxiety and alcohol withdrawal symptoms.
Uniqueness
7-bromo-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific bromine substitution, which can influence its pharmacological profile and receptor binding affinity. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H5BrN2O2 |
|---|---|
Peso molecular |
253.05 g/mol |
Nombre IUPAC |
7-bromo-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C9H5BrN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-4H,(H,12,13) |
Clave InChI |
MPJNZXDYVBBWQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=O)N=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-bromobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B11822591.png)
![(R)-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822598.png)
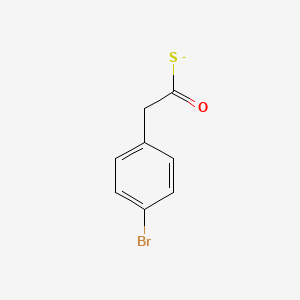
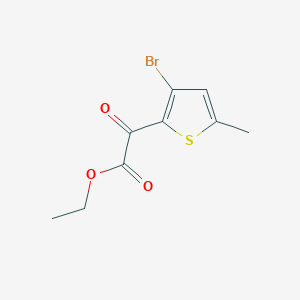
![3-[2-[(2-Bromophenyl)methoxy]-5-chlorophenyl]prop-2-enoic acid](/img/structure/B11822616.png)

![Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11822632.png)
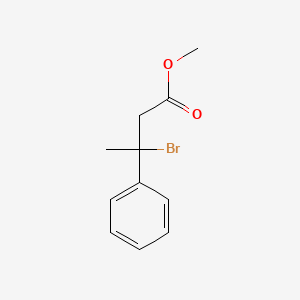
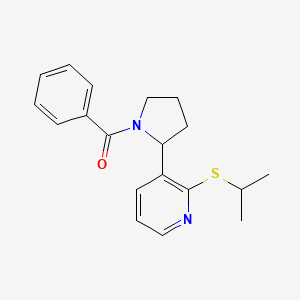
![N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11822654.png)
![3-[5-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822655.png)
